Pentaethylene Glycol Dimethanesulfonate

Description

Systematic IUPAC Name and Structural Representation

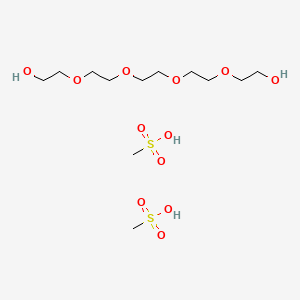

The systematic IUPAC name for pentaethylene glycol dimethanesulfonate is 3,6,9,12-tetraoxatetradecane-1,14-diyl dimethanesulfonate . This name reflects the compound’s structure, which consists of a 14-carbon chain with four ether oxygen atoms (at positions 3, 6, 9, and 12) and two terminal methanesulfonate groups.

The structural formula is represented as:

CH₃SO₂O-(CH₂CH₂O)₅-CH₂CH₂OSO₂CH₃

This notation emphasizes the repeating ethylene glycol units (five -OCH₂CH₂O- groups) flanked by methanesulfonate (-OSO₂CH₃) termini. The SMILES string CS(=O)(=O)OCCOCCOCCOCCOCCOS(=O)(=O)C further clarifies connectivity.

CAS Registry Number and Alternate Identifiers

The CAS Registry Number for this compound is 109789-39-1 . Additional identifiers include:

- EC Number : Not formally assigned.

- UNII : Not available in public databases.

- ChemSpider ID : 32736348 (derived from structural databases).

Molecular Formula and Weight Calculation

The molecular formula is C₁₂H₂₆O₁₀S₂ , derived from:

- 12 carbon atoms (including methanesulfonate groups).

- 26 hydrogen atoms .

- 10 oxygen atoms (from ether linkages and sulfonate groups).

- 2 sulfur atoms (from methanesulfonate groups).

Molecular weight :

- Carbon: $$12 \times 12.01 = 144.12 \, \text{g/mol}$$

- Hydrogen: $$26 \times 1.008 = 26.21 \, \text{g/mol}$$

- Oxygen: $$10 \times 16.00 = 160.00 \, \text{g/mol}$$

- Sulfur: $$2 \times 32.07 = 64.14 \, \text{g/mol}$$

Total : $$144.12 + 26.21 + 160.00 + 64.14 = 394.47 \, \text{g/mol}$$.

Experimental mass spectrometry confirms an exact mass of 394.09700 Da .

Properties

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O6.2CH4O3S/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12;2*1-5(2,3)4/h11-12H,1-10H2;2*1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWHFBDTVDZPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.CS(=O)(=O)O.C(COCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40721227 | |

| Record name | Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109789-39-1 | |

| Record name | Methanesulfonic acid--3,6,9,12-tetraoxatetradecane-1,14-diol (2/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40721227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pentaethylene Glycol Dimethanesulfonate is typically synthesized through the esterification reaction of pentaethylene glycol and methanesulfonic acid. The reaction involves combining pentaethylene glycol with methanesulfonic acid at a specific temperature, followed by purification and crystallization . Another method involves the use of methanesulfonyl chloride and triethylamine in dichloromethane at 0°C, followed by stirring at room temperature for 22 hours .

Chemical Reactions Analysis

Pentaethylene Glycol Dimethanesulfonate undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include methanesulfonyl chloride and triethylamine. The major products formed from these reactions are typically alkylating agents .

Scientific Research Applications

Pentaethylene Glycol Dimethanesulfonate has a wide range of applications in scientific research. It is used as an intermediate in the production of alkylating agents, which are important in proteomics research . Additionally, it serves as a polyethylene glycol-based PROTAC linker, which is utilized in the synthesis of a series of PROTACs. This compound is also used as an electrolyte additive in batteries, capacitors, and other electronic devices to improve conductivity and stability .

Mechanism of Action

The mechanism of action of Pentaethylene Glycol Dimethanesulfonate involves its role as an intermediate in the production of alkylating agents. These agents work by transferring alkyl groups to specific molecular targets, thereby modifying their structure and function. This process is crucial in various biochemical pathways and research applications .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Reactivity : Tosylates are superior leaving groups in SN2 reactions, but mesyl derivatives like this compound are advantageous in proton-rich environments due to faster dissociation .

- Applications: this compound is critical in synthesizing ionophores and sulfonated polymers, whereas tosyl derivatives dominate crown ether production (e.g., benzo-15-crown-5-ether) .

- Safety : Methanesulfonate esters are more hygroscopic, necessitating anhydrous storage, whereas tosylates tolerate ambient conditions better .

Biological Activity

Pentaethylene Glycol Dimethanesulfonate (PEGDMS) is a compound that has garnered attention for its biological activity, particularly in the context of reactivating acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPCs). This article delves into the synthesis, pharmacological properties, and biological implications of PEGDMS, supported by relevant research findings and case studies.

PEGDMS is a derivative of pentaethylene glycol, modified with dimethanesulfonate groups. The synthesis of PEGDMS typically involves the alkylation of pentaethylene glycol with dimethanesulfonyl chloride. This modification enhances the solubility and reactivity of the compound, making it suitable for therapeutic applications.

The primary biological activity of PEGDMS is its role as a reactivator of AChE, which is crucial in counteracting the effects of nerve agents and certain pesticides. Organophosphorus compounds inhibit AChE by phosphorylating the serine residue in its active site, leading to an accumulation of acetylcholine and subsequent cholinergic toxicity. PEGDMS acts by reactivating the inhibited enzyme, restoring its function and alleviating toxicity.

Table 1: Comparison of AChE Reactivation Efficacy

Pharmacological Studies

Recent studies have demonstrated the efficacy of PEGDMS in various experimental models. One notable study utilized a mouse phrenic nerve hemidiaphragm assay to evaluate the reactivation potential of PEGDMS against AChE inhibited by nerve agents such as VX, GF, and GB. The results indicated that PEGDMS significantly restored muscle function and AChE activity compared to traditional reactivators like 2-PAM and HI-6.

Case Study: Mouse Phrenic Nerve Hemidiaphragm Assay

In this assay, mice were treated with nerve agents followed by administration of PEGDMS. The key findings included:

- Dosage : A dose range of 50-200 μM was used.

- Results : Restoration of muscle force was observed to be at least 60% effective against VX, GF, and GB.

- Comparison : PEGDMS outperformed 2-PAM significantly and showed comparable efficacy to HI-6.

Toxicological Considerations

While PEGDMS shows promise as a reactivator for AChE inhibition, it is essential to consider its safety profile. Toxicological studies indicate that while PEGDMS can reactivate AChE effectively, its long-term effects and potential toxicity require further investigation. The compound's impact on cellular integrity and potential side effects should be evaluated through comprehensive toxicological assessments.

Q & A

Q. Table 1: Key Synthesis Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Molar Ratio (Glycol:MsCl) | 1:2 | Maximizes esterification |

| Temperature | 0–5°C | Reduces side reactions |

| Purification Method | Silica gel chromatography | Enhances purity |

| Atmosphere | Nitrogen | Prevents hydrolysis |

Basic: What analytical methods are recommended for characterizing this compound purity?

Methodological Answer:

Use a combination of chromatographic and spectroscopic techniques:

- GC-MS : After derivatization (e.g., trimethylsilylation) to improve volatility and peak resolution .

- NMR : ¹H and ¹³C NMR to confirm structural integrity, focusing on methanesulfonyl peaks (δ 3.0–3.3 ppm for CH₃ groups) .

- HPLC : Reverse-phase columns with UV detection at 210 nm for quantifying impurities .

Purity standards (e.g., ≥94% non-volatile content) should align with application-specific requirements .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (R36/37/38) .

- Ventilation : Use fume hoods to limit inhalation exposure, adhering to BS EN 689:2018 workplace exposure guidelines .

- Spill Management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and absorb with inert materials .

- Storage : Keep in airtight containers under anhydrous conditions at 4°C to prevent degradation .

Advanced: How does this compound contribute to superlubricity mechanisms in material science?

Methodological Answer:

In superlubricity studies, its role as a polyhydroxy alcohol derivative facilitates hydrogen bonding with surfaces, reducing friction coefficients. Experimental designs should:

- Test mixtures with H₂SO₄ to form hydrated ionic layers on substrates .

- Compare performance against shorter-chain analogs (e.g., triethylene glycol) to isolate chain-length effects.

- Use tribological testing under controlled humidity (40–60% RH) to mimic real-world conditions .

Data from Figure 7B in shows no significant chain-length dependence, suggesting broader applicability.

Advanced: How should researchers assess the stability of this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 40°C) and monitor degradation via GC-MS. Intensity decreases by ~50% over months in ambient conditions, indicating hydrolysis susceptibility .

- Derivatization : Convert to diTMS derivatives for enhanced GC-MS sensitivity and peak clarity .

- Storage Stability Tests : Compare NMR spectra before/after storage to detect structural changes (e.g., sulfonate ester hydrolysis) .

Q. Table 2: Stability Assessment Workflow

| Condition | Method | Key Observation |

|---|---|---|

| High Temperature (40°C) | GC-MS with derivatization | 50% intensity loss in 2 months |

| Ambient Humidity | ¹H NMR | Hydrolysis peaks at δ 4.5–5.0 ppm |

| Anhydrous Storage | HPLC-UV | Purity maintained at >94% |

Advanced: How can conflicting data on this compound’s degradation kinetics be resolved?

Methodological Answer:

Discrepancies arise from analytical methods (e.g., derivatization efficiency in GC-MS) and environmental variables. To reconcile:

Standardize Protocols : Use identical derivatization steps (e.g., diTMS) across studies .

Control Humidity : Conduct experiments in humidity-controlled chambers to isolate moisture effects .

Cross-Validate Techniques : Compare GC-MS data with HPLC-MS/MS for confirmation .

Statistical Analysis : Apply multivariate regression to identify dominant degradation factors (e.g., temperature vs. pH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.